molecular formula C9H17NO4S B1398925 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid CAS No. 1250825-72-9

3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid

Cat. No. B1398925
CAS RN: 1250825-72-9
M. Wt: 235.3 g/mol
InChI Key: CJFRODIZZIJRGE-UHFFFAOYSA-N
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Description

“3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid” is a chemical compound that has been studied in the context of its potential applications in medicinal chemistry . It has been found in the crystal structure of BTK kinase domain complexed with a distinct chemical class of inhibitors .


Synthesis Analysis

The synthesis of a similar compound, (1-methanesulfonyl-piperidin-4-yl)-diphenyl-methanol, has been described in the literature . The product was obtained as a white amorphous solid from diphenyl(piperidin-4-yl)methanol, methane sulfonyl chloride, and triethylamine .


Molecular Structure Analysis

The molecular structure of “3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid” can be inferred from related compounds. For instance, it has been found in the crystal structure of BTK kinase domain complexed with a distinct chemical class of inhibitors .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid” are not detailed in the available literature, the compound has been found in the crystal structure of BTK kinase domain complexed with a distinct chemical class of inhibitors . This suggests that it may interact with these inhibitors in a way that could be relevant for chemical reactions.

Future Directions

The future directions for research on “3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid” could involve further exploration of its potential applications in medicinal chemistry, particularly in the context of BTK kinase inhibition . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(13,14)10-6-4-8(5-7-10)2-3-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFRODIZZIJRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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